

Acetrizoic Acid (CAS 85-36-9): A Technical Guide to its Research Applications

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Compound of Interest

Compound Name: Acetrizoic Acid

Cat. No.: B1664332

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Introduction

Acetrizoic acid (CAS 85-36-9), chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, is a historically significant compound, primarily recognized for its role as one of the first monomeric ionic X-ray contrast agents.[1][2] Synthesized in the early 1950s, it was introduced for clinical use to enhance the visibility of internal structures in various radiological procedures, including pyelography and angiography.[2] Although its clinical application has been largely superseded by newer, less toxic contrast media, **Acetrizoic acid** remains a valuable tool in non-clinical research settings.[3] Its well-documented physicochemical properties and historical data make it a useful reference compound in the development and evaluation of novel imaging agents and in toxicological studies.[3] This guide provides an in-depth overview of the research applications of **Acetrizoic acid**, focusing on its technical specifications, experimental methodologies, and toxicological profile.

Physicochemical and Toxicological Data

Quantitative data for **Acetrizoic acid** are crucial for its application in research. The following tables summarize its key physicochemical properties and acute toxicity data.

Table 1: Physicochemical Properties of Acetrizoic Acid

Property	Value	Source
CAS Number	85-36-9	
Molecular Formula	C ₉ H ₆ I ₃ NO ₃	
Molecular Weight	556.86 g/mol	
Appearance	White to almost white powder/crystal	
Melting Point	280-280.5 °C (decomposes)	
Water Solubility	Soluble	
logP	1.04	
Purity	≥ 98% (by titration)	
Storage Temperature	2-8°C, sealed in dry, dark place	

Table 2: Acute Toxicity of Acetrizoic Acid (Rodent Models)

Administration Route	LD ₅₀ Value	Species	Source
Oral	2 g/kg	Rodent	
Intravenous	8 g/kg	Rodent	

Experimental Protocols

Due to the discontinuation of its widespread clinical use, detailed contemporary experimental protocols featuring **Acetrizoic acid** are scarce in recent literature. However, based on historical accounts and methodologies for similar compounds, generalized protocols for its synthesis, purification, and toxicological assessment can be outlined.

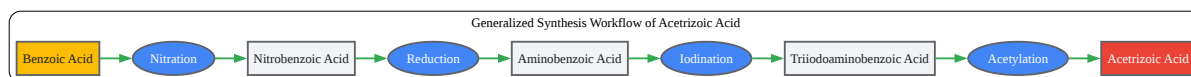
Synthesis of Acetrizoic Acid

The synthesis of **Acetrizoiic acid** typically involves a multi-step process starting from benzoic acid or a substituted aminobenzoic acid. A generalized workflow is described below.

A Classical Synthetic Approach:

- Nitration: Benzoic acid is nitrated to introduce a nitro group onto the aromatic ring.
- Reduction: The nitro group is then reduced to an amino group.
- Iodination: The resulting aminobenzoic acid is tri-iodinated, typically using reagents like potassium iodide and an oxidizing agent (e.g., hydrogen peroxide).
- Acetylation: Finally, the amino group is acetylated to yield **Acetrizoiic acid**.

An alternative pathway can begin with 3,5-diaminobenzoic acid, which can be iodinated first, followed by selective acetylation.



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A generalized workflow for the synthesis of **Acetrizoiic acid**.

Purification and Characterization

Purity assessment is critical for research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of **Acetrizoiic acid** and related compounds.

Generalized HPLC Method:

- Mode: Reversed-Phase HPLC (RP-HPLC).
- Column: C18 stationary phase.

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV spectrophotometry, typically at a wavelength where the aromatic rings and conjugated systems of the molecule absorb, such as around 230-254 nm.

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure and the position of substituents.
- Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and amide moieties.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Melting Point Analysis: As a fundamental indicator of purity.

In Vitro Cytotoxicity Assessment

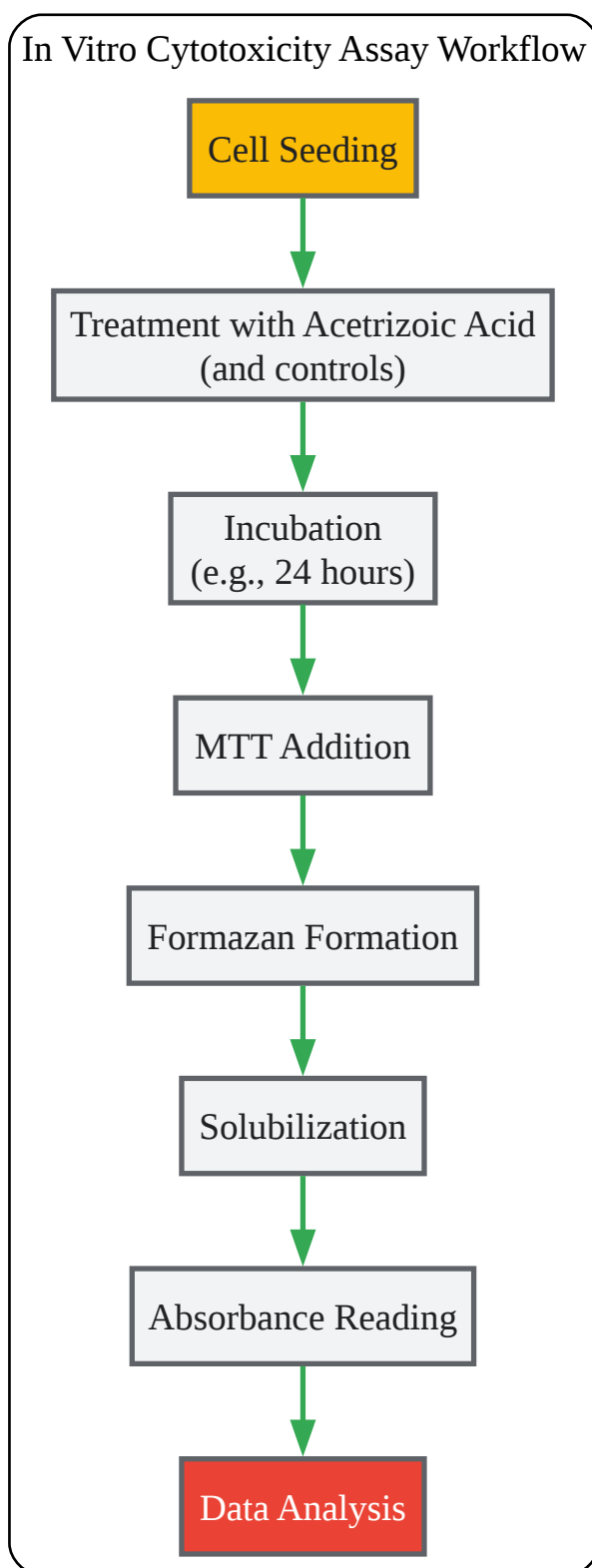
The renal toxicity of iodinated contrast media is a significant area of research. In vitro assays using renal cell lines are commonly employed to assess the cytotoxic potential of these compounds. While specific studies on **Acetrizoic acid** are older, the following protocol outlines a general methodology.

MTT Assay for Cell Viability:

- Cell Culture: Culture a suitable renal cell line (e.g., LLC-PK1, NRK-52E) in appropriate media and conditions until confluent.
- Treatment: Expose the cells to varying concentrations of **Acetrizoic acid** (and appropriate controls, including a vehicle control and a positive control for cytotoxicity) for a defined period (e.g., 24 hours).
- MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vitro Cytotoxicity Assay Workflow



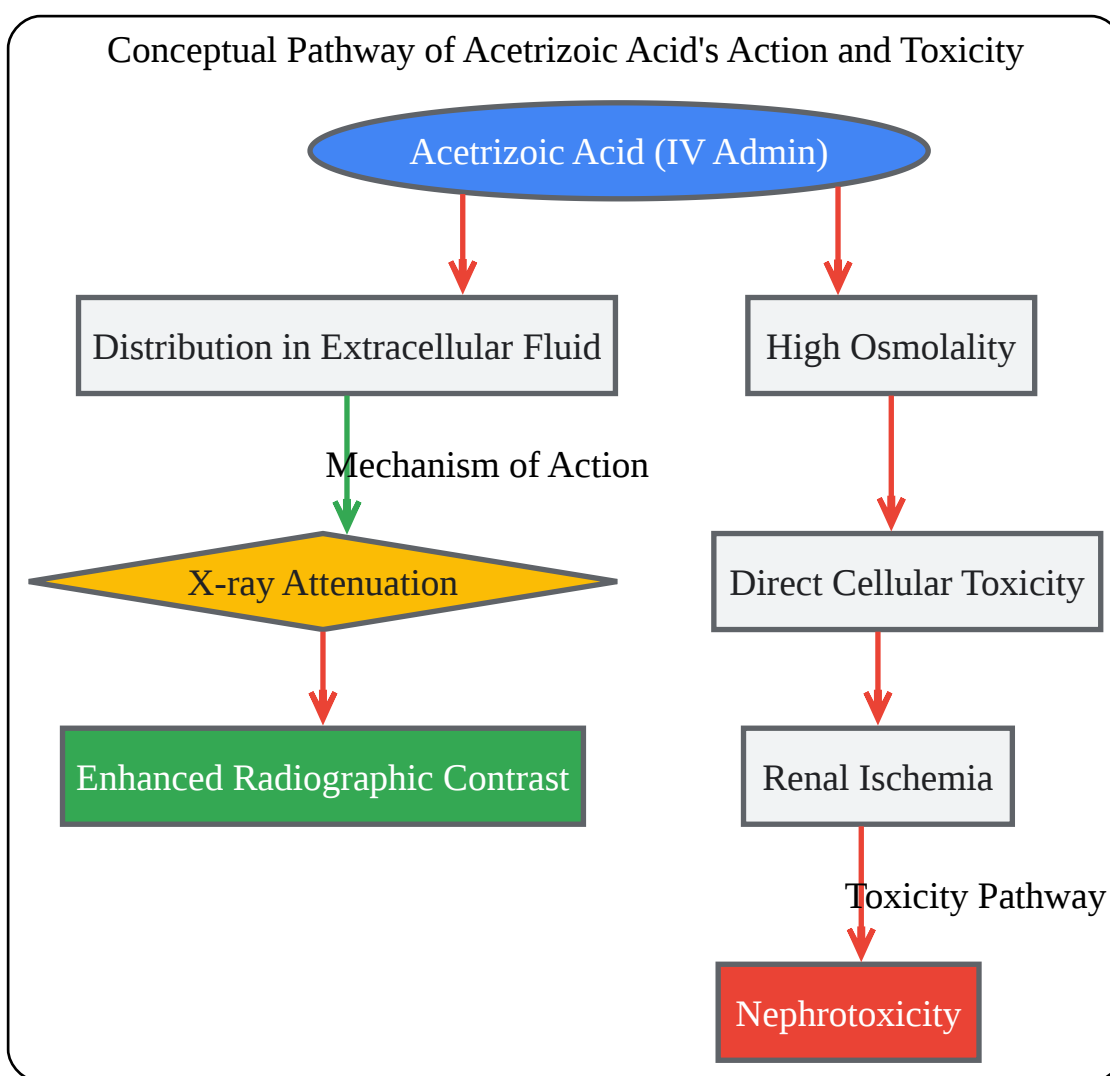
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A generalized workflow for an in vitro cytotoxicity assay.

Mechanism of Action and Toxicity

As a contrast agent, the mechanism of action of **Acetrizoic acid** is based on the high atomic number of its three iodine atoms, which effectively attenuate X-rays. This property increases the radiodensity of the tissues where it distributes, primarily the extracellular fluid space after intravenous administration, allowing for enhanced visualization of anatomical structures.

However, **Acetrizoic acid** is a high-osmolality ionic monomer, a characteristic associated with a greater incidence of adverse effects compared to modern non-ionic, iso-osmolar agents. Its toxicity profile, particularly nephrotoxicity and neurotoxicity, was a key factor in its clinical decline. The proposed mechanism for its renal toxicity is related to its high osmolality and direct cellular toxicity to renal tubular cells, potentially leading to renal ischemia.



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Conceptual diagram of **Acetrizoic acid**'s mechanism and toxicity.

Conclusion

Acetrizoic acid, while no longer a frontline clinical agent, holds a significant place in the history of medical imaging. For contemporary researchers, it serves as a well-characterized, first-generation ionic contrast agent, making it a useful comparator in the development of new and improved contrast media. Its known toxicity profile also provides a benchmark for evaluating the safety of novel compounds. The information and generalized protocols provided in this guide are intended to support the continued use of **Acetrizoic acid** in a research context, facilitating further advancements in diagnostic imaging and toxicology.

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References

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